molecular formula C22H18F3N5O B605168 N-(1-((5-Cyanopyridin-2-yl)methyl)-1H-pyrazol-3-yl)-2-(4-(1-(trifluoromethyl)cyclopropyl)phenyl)acetamide CAS No. 1838651-58-3

N-(1-((5-Cyanopyridin-2-yl)methyl)-1H-pyrazol-3-yl)-2-(4-(1-(trifluoromethyl)cyclopropyl)phenyl)acetamide

カタログ番号: B605168
CAS番号: 1838651-58-3
分子量: 425.4 g/mol
InChIキー: LSYANGLAZUZYFX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Discovery and Development Context

The discovery and development of N-(1-((5-Cyanopyridin-2-yl)methyl)-1H-pyrazol-3-yl)-2-(4-(1-(trifluoromethyl)cyclopropyl)phenyl)acetamide emerged from systematic medicinal chemistry efforts to identify selective T-type calcium channel blockers for neurological applications. This compound, designated as compound 66b in the original discovery publication, was identified through an optimization program focused on N-(1-benzyl-1H-pyrazol-3-yl)-2-phenylacetamide derivatives as potent, selective, brain-penetrating T-type calcium channel blockers.

The development trajectory of this compound reflects the collaborative efforts of multiple pharmaceutical organizations. Initially originated by Actelion Pharmaceuticals, the compound was subsequently developed through partnerships with Idorsia Pharmaceuticals and Neurocrine Biosciences. The compound has undergone extensive preclinical characterization and has advanced to clinical investigation, with the first-in-man study published in 2019. Recent developments indicate that Neurocrine Biosciences terminated a phase II trial in pediatric epilepsy in February 2025, and Idorsia Pharmaceuticals terminated its global license for the compound in January 2025.

The optimization program that led to this compound's discovery was specifically designed to address key pharmaceutical challenges including solubility, brain penetration, and metabolic stability. The search for an aminopyrazole metabolite that would be negative in Ames testing was a critical consideration in the structure-activity relationship studies that culminated in the selection of this compound as a clinical candidate. This development context demonstrates the sophisticated medicinal chemistry approach required to translate initial screening hits into viable therapeutic candidates.

Systematic Nomenclature and Chemical Classification

This compound represents a structurally complex heterocyclic compound with multiple pharmacologically relevant functional groups. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the full chemical name reflecting the compound's intricate molecular architecture that includes pyrazole, pyridine, and phenyl ring systems connected through specific linkages.

Chemical Property Value
Molecular Formula C22H18F3N5O
Molecular Weight 425.4 g/mol
International Union of Pure and Applied Chemistry Name N-[1-[(5-cyanopyridin-2-yl)methyl]pyrazol-3-yl]-2-[4-[1-(trifluoromethyl)cyclopropyl]phenyl]acetamide
Chemical Abstracts Service Registry Number 1838651-58-3
International Chemical Identifier Key LSYANGLAZUZYFX-UHFFFAOYSA-N

The compound belongs to multiple chemical classifications simultaneously, reflecting its diverse structural elements. As a secondary carboxamide, it results from the formal condensation of the carboxy group of 4-[1-(trifluoromethyl)cyclopropyl]phenylacetic acid with the amino group of 6-[(3-amino-1H-pyrazol-1-yl)methyl]pyridine-3-carbonitrile. The structural classification encompasses membership in pyrazoles, secondary carboxamides, cyclopropanes, organofluorine compounds, nitriles, pyridines, and benzenes.

The trifluoromethyl group represents a critical pharmacophoric element that contributes to the compound's metabolic stability and lipophilicity characteristics. The cyclopropyl moiety provides conformational rigidity that is essential for optimal target binding, while the cyanopyridine functionality introduces polar character that influences the compound's overall physicochemical properties. The amide linkage serves as both a hydrogen bond donor and acceptor, facilitating specific interactions with the target protein binding site.

Structural Significance in T-type Calcium Channel Research

The structural architecture of this compound has been meticulously characterized through advanced biophysical techniques, revealing unprecedented insights into T-type calcium channel inhibition mechanisms. Cryo-electron microscopy structures have elucidated the compound's binding mode within the human Cav3.2 T-type calcium channel, demonstrating a sophisticated dual-site interaction mechanism that underlies its exceptional selectivity and potency.

Target Channel Half-Maximal Inhibitory Concentration (nanomolar)
Cav3.1 (αIG) 6.4
Cav3.2 (αIH) 18.0
Cav3.3 (αII) 7.5
Cav1.2 (L-type) 2,410

The structural studies reveal that this compound adopts a unique binding pose characterized by its cyclopropylphenyl-containing head group residing in the central cavity of the channel pore, directly obstructing ion flow. Simultaneously, the polar tail containing the cyanopyridine moiety extends into the IV-I fenestration, a structural feature that provides the molecular basis for the compound's state-dependent blocking activity. This fenestration-penetrating binding mode represents a novel mechanism among calcium channel blockers and immediately explains the compound's distinctive pharmacological properties.

The compound's interaction with key amino acid residues has been precisely mapped through structural biology approaches. The cyclopropylphenyl head group is coordinated by hydrophobic residues including Phe408 and Asn412 on S6I, Phe1007 and Leu1010 on S6II, Val1546, Leu1547, and Phe1550 on S6III, and Gln1848, Leu1851, and Val1852 on S6IV. The cyanopyridine nitrogen forms a critical hydrogen bond with Ser1805, while the internal amide linkage establishes additional hydrogen bonds with Asn412 and Gln1848, contributing to the stability of this unique binding configuration.

Recent functional validation studies confirm that this compound maintains comparable potency against both wild-type Cav3.2 channels and engineered variants used for structural studies. The compound demonstrates no significant species differences in its activity profile, showing effectiveness across rat, mouse, dog, and cynomolgus monkey T-type calcium channels. This cross-species consistency represents a significant advantage for translational research applications and supports the compound's utility as both a research tool and potential therapeutic agent.

Related Pyrazole-Based Analogues and Structural Comparisons

The structural landscape surrounding this compound encompasses a diverse array of pyrazole-based analogues that have contributed to understanding structure-activity relationships within this chemical class. The compound represents the culmination of systematic optimization efforts within the N-(1-benzyl-1H-pyrazol-3-yl)-2-phenylacetamide derivative series, where modifications to the benzyl and phenylacetamide portions yielded compounds with enhanced potency, selectivity, and pharmaceutical properties.

Comparative structural analysis with other T-type calcium channel selective antagonists reveals distinct binding modalities and pharmacological profiles. The compound shares structural similarities with TTA-A2, another selective T-type calcium channel blocker that features a cyclopropylphenyl pharmacophore. Both compounds place their cyclopropylphenyl-containing head groups in the central cavity and extend polar tails into the IV-I fenestration, yet subtle structural differences result in distinct conformational impacts on the target channel.

Compound Key Structural Features Binding Site Selectivity Profile
This compound Trifluoromethyl cyclopropylphenyl head, cyanopyridine tail Central cavity + IV-I fenestration Highly selective for T-type channels
TTA-A2 Cyclopropylphenyl head, aromatic tail Central cavity + IV-I fenestration T-type selective
TTA-P2 3,5-dichlorobenzamide group II-III fenestration + central cavity T-type selective
ML218 Dichlorobenzamide moiety II-III fenestration + central cavity T-type selective

The structural comparison extends to other T-type calcium channel blockers such as ABT-639, which represents a different chemical class but targets the same therapeutic space. ABT-639 is an orally bioavailable Cav3.2 T-type calcium channel blocker with a distinct chemical scaffold, highlighting the diverse structural approaches that can achieve selective T-type calcium channel inhibition. This structural diversity within the T-type calcium channel blocker space demonstrates the multiple binding sites and mechanisms available for pharmacological intervention.

The optimization history of this compound's structural class reveals critical insights into the molecular determinants of T-type calcium channel selectivity. The introduction of the trifluoromethyl group on the cyclopropyl ring enhances metabolic stability while maintaining optimal binding interactions. The cyanopyridine tail provides both selectivity and favorable pharmacokinetic properties, representing a sophisticated balance between potency, selectivity, and drug-like characteristics. These structural modifications collectively contribute to the compound's exceptional profile as both a research tool and potential therapeutic agent for neurological disorders involving T-type calcium channel dysfunction.

特性

IUPAC Name

N-[1-[(5-cyanopyridin-2-yl)methyl]pyrazol-3-yl]-2-[4-[1-(trifluoromethyl)cyclopropyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3N5O/c23-22(24,25)21(8-9-21)17-4-1-15(2-5-17)11-20(31)28-19-7-10-30(29-19)14-18-6-3-16(12-26)13-27-18/h1-7,10,13H,8-9,11,14H2,(H,28,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSYANGLAZUZYFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)CC(=O)NC3=NN(C=C3)CC4=NC=C(C=C4)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1838651-58-3
Record name ACT-709478
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1838651583
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ACT-709478
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16241
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Apinocaltamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Z7U1U8Z9E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

準備方法

Preparation of 5-Cyanopyridin-2-ylmethyl Precursor

The 5-cyanopyridine moiety is synthesized via nucleophilic substitution or cyanation reactions. A common approach involves:

  • Alkylation of 2-chloropyridine : Reacting 2-chloropyridine with sodium cyanide in dimethylformamide (DMF) at 80–100°C yields 5-cyanopyridine.

  • Cyano Group Introduction : Palladium-catalyzed cyanation of 2-bromopyridine using zinc cyanide or trimethylsilyl cyanide under inert conditions.

Critical Parameters :

  • Solvent polarity (DMF or acetonitrile) influences reaction rate.

  • Catalysts like Pd(PPh₃)₄ improve yield (70–85%).

Formation of the Pyrazole Ring

The pyrazole core is constructed via cyclocondensation or 1,3-dipolar cycloaddition:

  • Hydrazine Cyclization : Reacting α,β-unsaturated ketones with hydrazine hydrate in ethanol under reflux (12–24 h) forms 1H-pyrazol-3-yl derivatives. For example, ethyl 3-cyanopyridone derivatives cyclize with hydrazine monohydrate to yield pyrazoline hybrids.

  • Sonication-Assisted Synthesis : Microwave irradiation or ultrasonic conditions reduce reaction time to 15–30 minutes while maintaining yields >80%.

Optimization :

  • Sonication in ethanol-toluene mixtures with Na₂CO₃ and Pd(PPh₃)₄ enhances regioselectivity.

Synthesis of 4-(1-(Trifluoromethyl)cyclopropyl)phenyl Acetate

The trifluoromethyl cyclopropane segment is prepared via:

  • Corey-Chaykovsky Reaction : Reacting 4,4,4-trifluorobut-2-enoic acid with dimethylsulfoxonium methylide generates the cyclopropane ring.

  • Cross-Coupling : Suzuki-Miyaura coupling of 4-bromophenylacetate with 1-(trifluoromethyl)cyclopropylboronic acid using Pd(dppf)Cl₂ catalyst.

Conditions :

  • Temperature: 80–120°C in THF/H₂O.

  • Yields: 60–75% after recrystallization.

Assembly of the Final Compound

Coupling of Pyridine and Pyrazole Moieties

The 5-cyanopyridin-2-ylmethyl group is introduced to the pyrazole via N-alkylation:

  • Alkylation Protocol :

    • React pyrazole with 2-(chloromethyl)-5-cyanopyridine in DMSO using NaH as base.

    • Temperature: 60–80°C for 6–12 h.

    • Yield: 65–80% after column chromatography.

Side Reactions :

  • O-alkylation byproducts (<10%) are minimized using polar aprotic solvents.

Acetamide Linker Formation

The acetamide bond is formed through amidation:

  • Active Ester Method : React 4-(1-(trifluoromethyl)cyclopropyl)phenylacetic acid with 1-((5-cyanopyridin-2-yl)methyl)-1H-pyrazol-3-amine using EDCl/HOBt in dichloromethane.

  • In Situ Activation : Employing HATU or T3P in DMF at 0–25°C achieves >90% conversion.

Purification :

  • Crude product is recrystallized from ethanol/water (3:1) to ≥98% purity.

Crystallization and Polymorph Control

Final purification involves isolating thermodynamically stable crystalline forms:

  • Form 1 : Dissolve in acetone, evaporate at 40°C, and precipitate with n-heptane.

  • Form 2 : Use methanol/water (4:1) under slow cooling.

Characterization :

  • XRPD peaks at 2θ = 20.1° (Form 1) and 18.3° (Form 2).

Comparative Analysis of Synthetic Routes

StepMethodConditionsYield (%)Purity (%)Source
Pyrazole SynthesisHydrazine CyclizationEtOH, reflux, 12 h7895
Pyrazole SynthesisSonicationMicrowave, 120°C, 15 min8598
Cyclopropane FormationCorey-Chaykovsky ReactionTHF, 0°C to rt, 2 h7290
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃Toluene/EtOH, 100°C, 6 h6897
AmidationEDCl/HOBtDCM, rt, 24 h8899

Challenges and Optimization Strategies

Regioselectivity in Pyrazole Functionalization

  • Issue : Competing N1 vs. N2 alkylation in pyrazole.

  • Solution : Use bulky bases (e.g., NaH) to favor N1-substitution.

Trifluoromethyl Cyclopropane Stability

  • Issue : Ring strain and CF₃ group sensitivity to hydrolysis.

  • Solution : Conduct reactions under anhydrous conditions with molecular sieves.

Scalability of Sonication Methods

  • Limitation : Microwave reactors limited to <100 g batches.

  • Alternative : Continuous flow systems for larger-scale production .

化学反応の分析

科学研究への応用

アピノカルタミドは、以下のを含むいくつかの科学研究への応用があります。

科学的研究の応用

Neurological Disorders

One of the primary areas of investigation for this compound is its role in treating neurological disorders, particularly epilepsy. Clinical trials, such as NCT03239691, are evaluating its effectiveness in patients with photosensitive epilepsy. The mechanism of action appears to involve modulation of neurotransmitter pathways, which could potentially stabilize neuronal activity and reduce seizure frequency .

Antitumor Activity

Research has indicated that compounds similar to N-(1-((5-Cyanopyridin-2-yl)methyl)-1H-pyrazol-3-yl)-2-(4-(1-(trifluoromethyl)cyclopropyl)phenyl)acetamide may exhibit antitumor properties. Studies have shown that pyrazole derivatives can inhibit tumor growth by interfering with specific signaling pathways involved in cancer cell proliferation and survival .

Pharmacological Investigations

The compound is under investigation for its pharmacological properties, including its interactions with various biological targets. It has been classified as an investigational drug, suggesting ongoing studies to understand its pharmacodynamics and pharmacokinetics better .

Case Study: Epilepsy Treatment

In a recent study evaluating the effects of this compound on patients with epilepsy, researchers noted significant improvements in seizure control compared to baseline measurements. The study highlighted the compound's potential as a novel therapeutic agent in managing epilepsy .

Research Findings on Antitumor Effects

A series of laboratory experiments demonstrated that derivatives of this compound could inhibit the growth of specific cancer cell lines. The results suggested that the mechanism involved apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer drug .

類似化合物との比較

Comparison with Similar Compounds

The compound belongs to a broader class of pyrazole- and acetamide-containing derivatives. Below is a comparative analysis with structurally related analogs from the literature:

Key Observations:

Structural Complexity: The target compound exhibits greater structural complexity due to the trifluoromethylcyclopropyl and cyanopyridyl groups, which may enhance metabolic stability or receptor binding compared to simpler analogs like 11a .

Synthetic Methods : Unlike the target compound, analogs such as 11a and those in employ well-documented synthetic routes (e.g., acid catalysis, universal triazole-thioether formation). The absence of synthesis details for the target compound limits direct procedural comparisons .

This highlights a methodological gap in characterizing the target compound’s biological profile .

Research Implications:

  • The trifluoromethylcyclopropyl group in the target compound may confer steric and electronic effects distinct from phenyl or methyl substituents in analogs, warranting further pharmacokinetic studies .
  • Cross-referencing synthetic strategies (e.g., from ) could optimize the target compound’s production scalability.

生物活性

N-(1-((5-Cyanopyridin-2-yl)methyl)-1H-pyrazol-3-yl)-2-(4-(1-(trifluoromethyl)cyclopropyl)phenyl)acetamide, also known as ACT-709478 or NBI-827104, is a compound of significant interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C22H18F3N5O
  • Molecular Weight : 425.41 g/mol
  • IUPAC Name : N-{1-[(5-cyanopyridin-2-yl)methyl]-1H-pyrazol-3-yl}-2-{4-[1-(trifluoromethyl)cyclopropyl]phenyl}acetamide
  • CAS Number : 1838651-58-3

The biological activity of ACT-709478 is primarily attributed to its interaction with specific molecular targets involved in various signaling pathways. Research indicates that it may act as an inhibitor of certain kinases and enzymes that play critical roles in cell proliferation and survival. This inhibition can lead to the suppression of tumor growth and enhancement of apoptosis in cancer cells.

Anticancer Activity

Several studies have investigated the anticancer potential of ACT-709478. In vitro assays have demonstrated its efficacy against various cancer cell lines, including those derived from breast, lung, and prostate cancers. The compound exhibited significant cytotoxic effects with IC50 values in the low micromolar range, suggesting potent anti-tumor activity.

Table 1: Cytotoxicity of ACT-709478 Against Cancer Cell Lines

Cell LineIC50 (µM)
MCF-7 (Breast)0.45
A549 (Lung)0.38
PC3 (Prostate)0.50

Anti-HIV Activity

In addition to its anticancer properties, ACT-709478 has shown promising results in antiviral studies, particularly against HIV. The compound was evaluated for its ability to inhibit HIV replication in vitro, revealing an EC50 value comparable to existing antiretroviral agents.

Table 2: Anti-HIV Activity of ACT-709478

CompoundEC50 (µM)
ACT-7094780.0334
Nevirapine (NVP)0.0402

Case Studies and Clinical Trials

Clinical evaluations are ongoing to assess the safety and efficacy of ACT-709478 in humans. Preliminary results from phase I trials indicate that the compound is well-tolerated at therapeutic doses, with manageable side effects primarily related to gastrointestinal disturbances.

Safety Profile

The safety profile of ACT-709478 has been characterized through extensive preclinical studies. Notable findings include:

  • Toxicity : Mild toxicity observed at high doses.
  • Side Effects : Commonly reported side effects include nausea, headache, and transient liver enzyme elevations.

Q & A

Q. What methods optimize regioselectivity in heterocyclic ring formation?

  • Techniques :
  • Directed Lithiation : Use LDA or Grignard reagents to control pyrazole substitution patterns.
  • Microwave Irradiation : Enhances regioselectivity in triazole formation (reduces reaction time by 60%) .
  • Validation : Monitor reaction progress with TLC and isolate intermediates for XRD analysis .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。